Leucomycin

ribosome binding macrolide mechanism protein synthesis inhibition

Source Josamycin for targeted macrolide research: its 16-membered lactone ring ensures >90-fold longer ribosome residence (3h) vs. erythromycin, with no GI motility disruption or confounding immunomodulation. Essential for antiviral SAR studies (80.9% survival benefit in influenza models).

Molecular Formula C35H59NO13
Molecular Weight 701.8 g/mol
Cat. No. B8256056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin
Molecular FormulaC35H59NO13
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11+
InChIKeyXYJOGTQLTFNMQG-AZQRDTPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josamycin (2-[6-[[5-[(4,5-Dihydroxy-4,6-dimethyl-2-oxanyl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyl-2-oxanyl]oxy]-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde) – A 16‑Membered Macrolide Antibiotic with Clinically Validated Differentiating Pharmacology


The compound designated 2-[6-[[5-[(4,5-dihydroxy-4,6-dimethyl-2-oxanyl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyl-2-oxanyl]oxy]-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is josamycin (CAS 16846‑24‑5), a 16‑membered macrolide antibiotic produced by *Streptomyces narbonensis* var. *josamyceticus* and identical to leucomycin A₃ [REFS‑1]. Josamycin contains a 16‑membered lactone ring bearing an aldehyde, O‑acetyl and O‑methyl groups, and is glycosylated with mycaminose and 4‑O‑isovaleryl mycarose [REFS‑2]. The molecule is a weak organic base (pKa 7.1) that exhibits pH stability superior to that of erythromycin A and demonstrates high intracellular accumulation in respiratory tissues [REFS‑3][REFS‑4]. Its primary mechanism involves ribosome binding with distinct kinetic parameters that translate into quantifiable differences in gastrointestinal tolerability, anti‑inflammatory profile, and antiviral activity relative to 14‑ and 15‑membered macrolides.

Why 14‑Membered or 15‑Membered Macrolides Cannot Substitute for Josamycin (2-[6-[[5-[(4,5-Dihydroxy-4,6-dimethyl-2-oxanyl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyl-2-oxanyl]oxy]-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde) in Critical Applications


Despite sharing a common ribosomal binding site, macrolide antibiotics with different lactone ring sizes (14‑membered vs. 15‑membered vs. 16‑membered) exhibit distinct binding kinetics, gastrointestinal tolerability profiles, and off‑target effects that preclude simple interchangeability [REFS‑1]. Josamycin’s 16‑membered ring confers a >90‑fold longer ribosome residence time (3 h vs. <2 min for erythromycin) and a 2‑fold higher binding affinity (KD 5.5 nM vs. 11 nM), resulting in complete translational shut‑down at saturating concentrations [REFS‑2]. In vivo, josamycin does not disrupt gastrointestinal motility or induce emesis, whereas erythromycin causes irregular contractions and vomiting in animal models [REFS‑3]. Furthermore, josamycin is devoid of the anti‑inflammatory effects characteristic of 14‑membered macrolides, which may be therapeutically disadvantageous or advantageous depending on the indication [REFS‑4]. These quantifiable, mechanism‑based differences mandate direct sourcing of josamycin when specific ribosome occupancy, GI tolerability, or absence of immunomodulation is required.

Quantitative Differentiation Evidence for Josamycin (2-[6-[[5-[(4,5-Dihydroxy-4,6-dimethyl-2-oxanyl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyl-2-oxanyl]oxy]-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde) vs. Key Comparators


Ribosome Binding Kinetics: Josamycin Exhibits >90‑Fold Longer Residence Time and 2‑Fold Higher Affinity than Erythromycin

In a cell‑free *E. coli* translation system, josamycin demonstrated an average ribosome residence time of 3 hours, compared to less than 2 minutes for erythromycin [REFS‑1]. The equilibrium dissociation constant (Kᴅ) for josamycin was 5.5 nM, while erythromycin’s Kᴅ was 11 nM [REFS‑1]. At saturating drug concentrations, josamycin completely shuts down synthesis of full‑length proteins, whereas erythromycin does not [REFS‑1].

ribosome binding macrolide mechanism protein synthesis inhibition

Gastrointestinal Motility: Josamycin Does Not Disrupt GI Motility or Induce Emesis, Unlike Erythromycin

In dogs, intravenous administration of erythromycin interrupted the basal motility pattern and induced irregular bursts of spikes in both fasted and fed states, with emesis occurring in 100% of fasted dogs and 4/6 fed dogs [REFS‑1]. In contrast, josamycin did not disturb gastrointestinal motility and no dog showed signs of discomfort [REFS‑1].

gastrointestinal tolerability side effect profile veterinary application

Anti‑Inflammatory Activity: Josamycin Lacks the Edema‑Suppressing Effect of 14‑Membered Macrolides

In a rat carrageenan‑induced footpad edema model, 14‑membered (erythromycin, clarithromycin, roxithromycin) and 15‑membered (azithromycin) macrolides significantly suppressed edema development, whereas none of the 16‑membered macrolides tested (midecamycin, josamycin, leucomycin) inhibited edema growth [REFS‑1].

immunomodulation anti‑inflammatory macrolide differentiation

Antiviral Activity: Josamycin (Leucomycin A₃) Confers 80.9% Survival in Influenza‑Infected Mice, Outperforming Spiramycin and Clarithromycin

In mice infected with a lethal dose of A/H1N1 influenza virus (PR‑8), leucomycin A₃ (josamycin) produced the highest survival rate (80.9%) compared with spiramycin (SPM), an erythromycin derivative (EM900), and clarithromycin (CAM) [REFS‑1]. CAM did not improve survival [REFS‑1]. LM‑A₃ also reduced viral proliferation and lung pathology [REFS‑1].

antiviral influenza A host‑directed therapy

pH Stability: Josamycin Maintains Integrity Under Acidic Conditions that Degrade Erythromycin

Josamycin shows superior pH stability compared with erythromycin A [REFS‑1]. Under extremely low or high pH, degradation of josamycin proceeds through reversible isomerization followed by cleavage of the mycarose sugar, whereas erythromycin undergoes rapid acid‑catalyzed degradation to inactive anhydro forms [REFS‑1].

chemical stability formulation gastric stability

Application Scenarios Where Josamycin (2-[6-[[5-[(4,5-Dihydroxy-4,6-dimethyl-2-oxanyl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyl-2-oxanyl]oxy]-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde) Provides Verifiable Advantage


Studies Requiring Prolonged Ribosome Occupancy and Complete Translational Arrest

Investigators studying the relationship between ribosome binding kinetics and antibacterial efficacy should select josamycin. Its 3‑hour ribosome residence time and complete inhibition of full‑length protein synthesis at saturating concentrations [REFS‑1] provide a distinct mechanistic profile compared with rapidly dissociating macrolides like erythromycin.

Veterinary or Preclinical Models Sensitive to Gastrointestinal Side Effects

In canine or other animal models where gastrointestinal motility disruption confounds results, josamycin’s lack of effect on GI motility and emesis [REFS‑1] makes it a cleaner tool compound than erythromycin, which induces vomiting and irregular contractions.

Infection Models Where Immunomodulation Must Be Minimized

For experiments requiring dissection of antibacterial activity from anti‑inflammatory effects, josamycin’s absence of edema‑suppressing activity [REFS‑1] ensures that observed outcomes are attributable solely to direct antimicrobial action, unlike 14‑membered macrolides that confound results through immunomodulation.

Antiviral Screening and Host‑Directed Antiviral Development

Josamycin’s demonstrated 80.9% survival benefit in lethal influenza A infection in mice [REFS‑1] positions it as a promising scaffold for developing macrolide‑derived antivirals. Procurement of pure josamycin is essential for SAR studies aimed at separating antibacterial from antiviral pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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